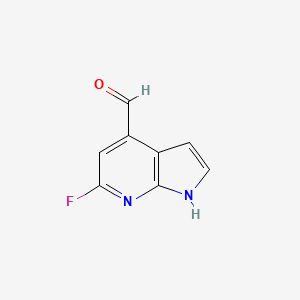![molecular formula C7H4ClFN2 B3218614 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-61-2](/img/structure/B3218614.png)
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura cross-coupling reaction is often employed, which involves the reaction of boronic acids with halogenated pyridines under the influence of palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Microwave-assisted synthesis is one such method that has been found to be efficient for producing pyrrolopyridine analogues .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki–Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a biological inhibitor, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUMGQHGOFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218540.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3218546.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3218550.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3218563.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-](/img/structure/B3218580.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218582.png)
![4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218588.png)
![3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218602.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218606.png)
![3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218619.png)
![5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218629.png)
![5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218637.png)
![3,5-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218643.png)
